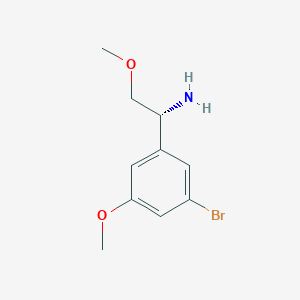
(R)-1-(3-Bromo-5-methoxyphenyl)-2-methoxyethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-1-(3-Bromo-5-methoxyphenyl)-2-methoxyethanamine is an organic compound that features a bromine atom and methoxy groups attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(3-Bromo-5-methoxyphenyl)-2-methoxyethanamine typically involves the bromination of a methoxy-substituted phenyl ring followed by the introduction of an ethanamine group. One common synthetic route includes:
Bromination: Starting with 3-methoxyphenol, bromination is carried out using bromine or a bromine source like N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Methoxylation: The brominated product is then subjected to methoxylation using methanol and a base like sodium hydride or potassium carbonate.
Amination: Finally, the methoxylated bromophenyl compound undergoes amination with an appropriate amine source, such as ethanamine, under reductive amination conditions.
Industrial Production Methods
Industrial production methods for ®-1-(3-Bromo-5-methoxyphenyl)-2-methoxyethanamine would likely involve similar steps but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
®-1-(3-Bromo-5-methoxyphenyl)-2-methoxyethanamine can undergo various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromine atom can be reduced to form a hydrogen-substituted phenyl ring.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) in the presence of a suitable solvent.
Major Products
Oxidation: Formation of 3-bromo-5-methoxybenzaldehyde or 3-bromo-5-methoxybenzoic acid.
Reduction: Formation of 3-methoxyphenylmethanamine.
Substitution: Formation of 3-hydroxy-5-methoxyphenylmethanamine or 3-amino-5-methoxyphenylmethanamine.
Applications De Recherche Scientifique
®-1-(3-Bromo-5-methoxyphenyl)-2-methoxyethanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Explored for its potential pharmacological properties, including its effects on neurotransmitter systems.
Industry: Utilized in the development of novel materials and chemical processes.
Mécanisme D'action
The mechanism of action of ®-1-(3-Bromo-5-methoxyphenyl)-2-methoxyethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and methoxy groups may play a role in binding affinity and specificity, while the ethanamine moiety may influence the compound’s overall activity and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Bromo-5-methoxyphenylboronic acid
- 3-Bromo-5-methoxybenzeneboronic acid
- 3-Bromo-5-(methylsulfonyl)phenol
Uniqueness
®-1-(3-Bromo-5-methoxyphenyl)-2-methoxyethanamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research applications.
Propriétés
Formule moléculaire |
C10H14BrNO2 |
|---|---|
Poids moléculaire |
260.13 g/mol |
Nom IUPAC |
(1R)-1-(3-bromo-5-methoxyphenyl)-2-methoxyethanamine |
InChI |
InChI=1S/C10H14BrNO2/c1-13-6-10(12)7-3-8(11)5-9(4-7)14-2/h3-5,10H,6,12H2,1-2H3/t10-/m0/s1 |
Clé InChI |
PHLPBLADJDNOLJ-JTQLQIEISA-N |
SMILES isomérique |
COC[C@@H](C1=CC(=CC(=C1)Br)OC)N |
SMILES canonique |
COCC(C1=CC(=CC(=C1)Br)OC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



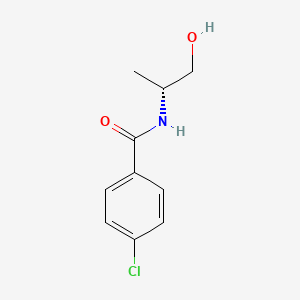
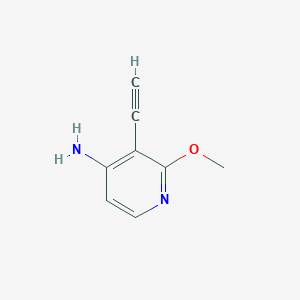

![(6,7-dihydro-5H-cyclopenta[b]pyrazin-5-yl)methanol](/img/structure/B15224319.png)

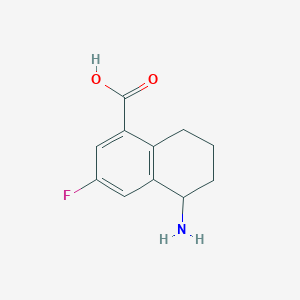

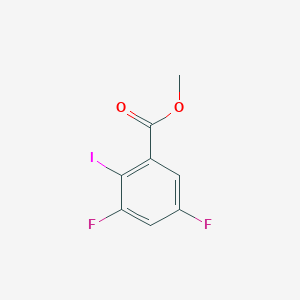
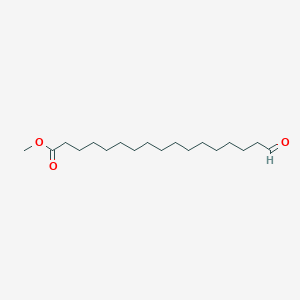
![N-Hydroxy-5-nitrobenzo[d]thiazole-2-carboximidamide](/img/structure/B15224355.png)
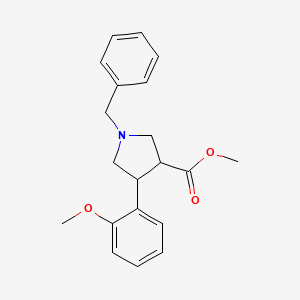
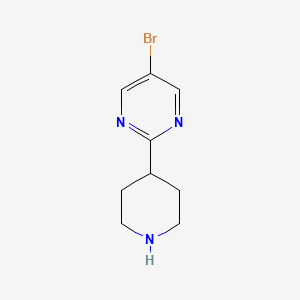
![Benzyl 6-fluorospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B15224374.png)
